3-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-N-[(E)-(2,4,5-trimethoxyphenyl)methylidene]-4H-1,2,4-triazol-4-amine
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Overview
Description
3-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-N-[(E)-(2,4,5-trimethoxyphenyl)methylidene]-4H-1,2,4-triazol-4-amine is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrazole ring, a triazole ring, and a trimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-N-[(E)-(2,4,5-trimethoxyphenyl)methylidene]-4H-1,2,4-triazol-4-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 3,5-dimethylpyrazole with appropriate aldehydes and amines under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or p-toluenesulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-N-[(E)-(2,4,5-trimethoxyphenyl)methylidene]-4H-1,2,4-triazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles, often in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .
Scientific Research Applications
3-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-N-[(E)-(2,4,5-trimethoxyphenyl)methylidene]-4H-1,2,4-triazol-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as catalysts or sensors
Mechanism of Action
The mechanism of action of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-N-[(E)-(2,4,5-trimethoxyphenyl)methylidene]-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are often studied using molecular docking and simulation techniques .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylpyrazole: A simpler analog with similar structural features but lacking the triazole and trimethoxyphenyl groups.
Pyrazolo[1,5-a]pyrimidines: Compounds with a fused pyrazole and pyrimidine ring system, showing different reactivity and applications.
Triazole-based Ligands: Compounds with a triazole ring, often used in coordination chemistry and catalysis.
Uniqueness
3-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-N-[(E)-(2,4,5-trimethoxyphenyl)methylidene]-4H-1,2,4-triazol-4-amine is unique due to its combination of pyrazole, triazole, and trimethoxyphenyl groups. This structural complexity provides a versatile platform for various chemical modifications and applications, distinguishing it from simpler analogs .
Properties
Molecular Formula |
C18H22N6O3 |
---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
(E)-N-[3-(3,5-dimethylpyrazol-1-yl)-5-methyl-1,2,4-triazol-4-yl]-1-(2,4,5-trimethoxyphenyl)methanimine |
InChI |
InChI=1S/C18H22N6O3/c1-11-7-12(2)23(22-11)18-21-20-13(3)24(18)19-10-14-8-16(26-5)17(27-6)9-15(14)25-4/h7-10H,1-6H3/b19-10+ |
InChI Key |
SMOCFVDKJTTYMM-VXLYETTFSA-N |
Isomeric SMILES |
CC1=CC(=NN1C2=NN=C(N2/N=C/C3=CC(=C(C=C3OC)OC)OC)C)C |
Canonical SMILES |
CC1=CC(=NN1C2=NN=C(N2N=CC3=CC(=C(C=C3OC)OC)OC)C)C |
Origin of Product |
United States |
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